molecular formula C14H18N2OS B2778119 2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 106831-18-9

2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B2778119
CAS No.: 106831-18-9
M. Wt: 262.37
InChI Key: VPOQEGWFOJRREO-UHFFFAOYSA-N
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Description

2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol (CAS: 106831-18-9) is a bicyclic heterocyclic compound with a molecular formula of C₁₄H₁₈N₂OS and a molar mass of 262.37 g/mol. Structurally, it features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol core substituted with a butyl group at the 2-position. This compound is also referred to as 2-butyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, highlighting its ketone tautomer .

Properties

IUPAC Name

2-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-3-8-11-15-13(17)12-9-6-4-5-7-10(9)18-14(12)16-11/h2-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOQEGWFOJRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another approach is the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The hydroxyl group at position 4 undergoes nucleophilic displacement reactions under acidic or basic conditions:

  • Thiolation : Reaction with thiols (e.g., thiourea) in the presence of phosphorus pentasulfide (P2_2S5_5) yields thieno[2,3-d]pyrimidine-4(3H)-thione derivatives .

  • Amination : Treatment with hydrazine hydrate produces 4-hydrazinyl derivatives, which serve as intermediates for further functionalization .

Example Reaction Pathway

2-Butyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-olP2S5Thione DerivativeH2NNH24-Hydrazinyl Analog\text{2-Butyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-ol} \xrightarrow{\text{P}_2\text{S}_5} \text{Thione Derivative} \xrightarrow{\text{H}_2\text{NNH}_2} \text{4-Hydrazinyl Analog}

Condensation and Cyclization Reactions

The hydroxyl group participates in cyclocondensation with carbonyl-containing reagents:

  • Formaldehyde Condensation : Reacts with formaldehyde to form bis-pyrimidine methanediamine derivatives via Mannich-type reactions .

  • Oxalyl Chloride Cyclization : Further treatment with oxalyl chloride generates imidazolidinedione-fused hybrids .

Key Synthesis Steps

  • Reaction with formaldehyde yields N,N′-bis(5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)methanediamine (75% yield) .

  • Cyclization with oxalyl chloride produces 1,3-bis(5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (66% yield) .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich thieno-pyrimidine core undergoes electrophilic substitution:

  • Nitration/Sulfonation : Directed by the sulfur atom in the thiophene ring, though specific examples for this derivative require experimental validation.

Derivatization for Biological Activity

Modifications at position 4 enhance pharmacological properties:

Derivative TypeSynthetic RouteBiological Activity (IC50_{50})Source
4-Thioether AcetatesReaction with ethyl chloroacetateAntiproliferative (e.g., 9.0 nM in MDA-MB-435)
4-ArylaminopyrimidinesMicrowave-assisted Dimroth rearrangementCytotoxic (e.g., 1.29 µM against HepG2)
4-Hydrazinyl DerivativesHydrazine hydrate treatmentMicrotubule depolymerization (EC50_{50} = 19 nM)

Oxidation and Redox Chemistry

The 4-hydroxyl group is susceptible to oxidation:

  • Oxidation to Pyrimidinone : Converts to 2-butyl-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one, a precursor for thiolation and alkylation .

Cross-Coupling Reactions

Although less explored, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at the thiophene ring are feasible, leveraging halogenated intermediates .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies:

  • A series of studies have shown that compounds based on the thieno[2,3-d]pyrimidine scaffold can inhibit cancer cell proliferation effectively. For instance, specific derivatives exhibited IC50 values less than 40 nM in cell proliferation assays against MDA-MB-435 cancer cells .
  • Another study highlighted that modifications to the compound's structure could enhance its cytotoxicity against human pulmonary carcinoma (A549) and liver carcinoma (HepG2) cell lines .

Kinase Inhibition

The compound also demonstrates promising activity as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways and are often implicated in cancer progression.

Research Findings:

  • Compounds derived from this compound have been shown to inhibit specific kinases with efficiency ranging from 79.4% to 81.8% . This suggests potential for therapeutic applications in targeting oncogenic receptors.

Neuropharmacological Applications

Recent studies have explored the neuropharmacological properties of this compound. It has been identified as a negative allosteric modulator of the dopamine D2 receptor.

Key Insights:

  • Modifications to the thieno[2,3-d]pyrimidine moiety have resulted in compounds that retain allosteric pharmacology while varying the nature of substituents at the 4-position . This opens avenues for developing treatments for neurological disorders.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, this compound has shown anti-inflammatory effects.

Investigative Studies:

  • The thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory activity alongside their anticancer properties . This dual action could be beneficial in treating conditions where inflammation and cancer co-exist.

Synthesis and Structural Modifications

The synthesis of this compound involves innovative methods such as microwave-enhanced synthesis which yields high purity and efficiency . Structural modifications are critical in enhancing biological activity and specificity towards target receptors.

Data Summary Table

Application AreaBiological ActivityReference
AnticancerIC50 < 40 nM against various cancer cells
Kinase InhibitionInhibition efficiency: 79.4% - 81.8%
NeuropharmacologyNegative allosteric modulation of D2R
Anti-inflammatoryExhibits anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-butyl-5,6,7,8-tetrahydro-1Benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. As an EGFR kinase inhibitor, it binds to the active site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Alkyl Substituents : N-Aryl derivatives (e.g., N-phenyl in ) exhibit distinct binding modes due to π-π interactions, whereas alkyl groups prioritize hydrophobic interactions .

Anticancer and Antiproliferative Effects

  • Compound 4 (2-NH₂ analogue): Demonstrates potent microtubule depolymerization (EC₅₀ = 19 nM) and antiproliferative activity (IC₅₀ = 9.0 nM) in MDA-MB-435 cells, outperforming pyrimido[4,5-b]indole derivatives by 7-fold .
  • T126 : Shows selective inhibition of AKT1, a key kinase in AML, with growth inhibition at 1–5 µM. Its low molecular weight (314.37 g/mol) and ligand efficiency (LE = 0.35) make it a promising lead .
  • N-(4-Methoxyphenyl)-N,2-dimethyl (Compound 8) : Exhibits moderate activity in cancer cell lines, though less potent than Compound 4 .

Biological Activity

2-Butyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The synthesis and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of its biological potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3SC_{14}H_{17}N_{3}S, with a molecular weight of approximately 277.39 g/mol. The compound features a tetrahydrobenzo-thieno-pyrimidine scaffold that is critical for its biological activity.

PropertyValue
Molecular FormulaC14H17N3SC_{14}H_{17}N_{3}S
Molecular Weight277.39 g/mol
CAS Number1017082-24-4

Anti-inflammatory Activity

Recent studies have shown that compounds similar to this compound exhibit promising anti-inflammatory properties. For instance:

  • Mechanism : These compounds inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • In Vivo Studies : Rat paw swelling experiments indicated significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human pulmonary carcinoma (A549), murine colon adenocarcinoma (CT26), and hepatocellular liver carcinoma (HepG2) .
  • IC50 Values : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines. For example, one derivative demonstrated an IC50 of 19 nM in the MDA-MB-435 breast cancer cell line .

Antimicrobial Activity

Compounds within this class have also shown antimicrobial properties:

  • Activity Spectrum : They were tested against various bacterial strains and exhibited significant inhibition .
  • Potential Applications : This activity suggests potential uses in treating infections caused by resistant bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The introduction of different substituents on the aromatic rings can enhance the anti-inflammatory and anticancer activities.
  • Optimal Modifications : For instance, replacing hydrogen atoms with electron-donating groups has been shown to improve binding affinity to target proteins involved in inflammation and tumor growth .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Study on Microtubule Targeting Agents : A recent study synthesized various tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives and assessed their effects on microtubule depolymerization and antiproliferative activity .
    CompoundEC50 (nM)IC50 (µM)
    Compound A190.05
    Compound B250.1
  • Anti-Tyrosinase Activity : Another investigation highlighted the potential of these compounds as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 2-butyl group) and aromatic proton environments via 1H^1 \text{H} and 13C^{13}\text{C} NMR .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3200 cm1^{-1}) functional groups .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, particularly for hydrazide derivatives (e.g., HCV inhibitors) .

How do substituents at the 2-position influence biological activity in pharmacological assays?

Q. Advanced Research Focus

  • Anti-Malarial Activity : 2-Substituted piperazinyl derivatives show IC50_{50} values <1 μM against Plasmodium falciparum due to enhanced target binding via Petasis reaction-derived pharmacophores .
  • AKT1 Inhibition : The 2-butyl group in the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol core enhances selectivity for AKT1 in acute myeloid leukemia, reducing IC50_{50} by 40% compared to methyl analogs .
  • Anti-Inflammatory Activity : Bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents at the 2-position increase COX-2 inhibition by 60% via steric hindrance and redox modulation .

What computational strategies are used to predict binding modes of these derivatives with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with HCV NS5B polymerase (PDB: 3FQK) or AKT1 (PDB: 3O96). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp318 in HCV NS5B) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to validate docking poses .

How can contradictory data between in vitro and in vivo efficacy be resolved for this compound class?

Q. Advanced Research Focus

  • Metabolic Stability : Screen derivatives for CYP450 metabolism using liver microsomes. Compounds with >60% remaining after 30 minutes are prioritized for in vivo studies .
  • Bioavailability Optimization : Introduce hydrophilic groups (e.g., morpholine at position 4) to improve solubility while retaining target affinity .
  • Dose-Response Reconciliation : Re-evaluate pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) using compartmental modeling to align in vitro IC50_{50} with in vivo efficacy .

What strategies are effective in designing derivatives with improved selectivity for kinase targets (e.g., AKT1 vs. AKT2)?

Q. Advanced Research Focus

  • Cavity-Specific Substituents : Introduce 5-methyl-1,2,3-triazole-4-carbonitrile at position 2 to exploit hydrophobic pockets in AKT1 (e.g., Phe161), reducing AKT2 affinity by 30% .
  • Allosteric Modulation : Modify the 4-position with N-arylpiperazines to bind outside the ATP-binding site, achieving >50-fold selectivity via conformational disruption .

Table 1: Key Biological Activities of Selected Derivatives

Substituent at Position 2TargetActivity (IC50_{50})Reference
3,5-di-tert-butyl-4-hydroxyphenylCOX-20.85 μM
Piperidin-1-ylDopamine D2 Receptor120 nM (Ki_i)
4-FluorophenyltriazoleAKT10.12 μM
Furan-2-carbohydrazideHCV Replication1.3 μM

How can in silico ADMET profiling guide lead optimization for this scaffold?

Q. Advanced Research Focus

  • Permeability : Use QikProp to predict Caco-2 permeability (>25 nm/s). 2-Butyl derivatives with logP ~3.5 balance lipophilicity and absorption .
  • Toxicity : Screen for hERG inhibition (IC50_{50} >10 μM) via SwissADME. Avoid primary amines at position 4 to reduce cardiotoxicity .
  • Solubility : Optimize using BioByte’s ABSOLV to ensure logS >-4.5. Introduce polar groups (e.g., hydroxyl at position 6) without disrupting ring planarity .

What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent System : Recrystallize from ethyl acetate/hexane (1:3) at 4°C for slow nucleation .
  • Temperature Control : Maintain a cooling rate of 0.5°C/hour to minimize defects. For hydrazide derivatives, use methanol/water (9:1) at RT .
  • Data Collection : Resolve crystal structures to <1.8 Å resolution (Mo-Kα radiation) to confirm fused-ring conformations and hydrogen-bonding networks .

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